1,1'-Pyrene-1,8-diyldiethanone
Overview
Description
1,1’-Pyrene-1,8-diyldiethanone is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Pyrene-1,8-diyldiethanone typically involves the bromination of pyrene followed by acylation reactions. One common method starts with the bromination of pyrene using aqueous hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) to yield dibromopyrene. This intermediate is then subjected to acylation reactions to introduce ethanone groups at the 1 and 8 positions .
Industrial Production Methods
Industrial production methods for 1,1’-Pyrene-1,8-diyldiethanone are not extensively documented. the general approach involves large-scale bromination and acylation reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-Pyrene-1,8-diyldiethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ethanone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents at the remaining positions on the pyrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrene derivatives, quinones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-Pyrene-1,8-diyldiethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging applications.
Mechanism of Action
The mechanism of action of 1,1’-Pyrene-1,8-diyldiethanone involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π stacking interactions with other aromatic molecules, influencing their electronic properties. Additionally, its ability to undergo redox reactions enables it to modulate oxidative stress and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3,6,8-Tetrasubstituted Pyrenes: These compounds have substituents at the 1, 3, 6, and 8 positions and are known for their high quantum yields and thermal stability.
1,6- and 1,8-Disubstituted Pyrenes: These derivatives have substituents at the 1 and 6 or 1 and 8 positions and are used in various organic electronic applications.
Uniqueness
1,1’-Pyrene-1,8-diyldiethanone is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable for applications in organic electronics and as a precursor for more complex molecular architectures .
Biological Activity
1,1'-Pyrene-1,8-diyldiethanone is a polycyclic aromatic ketone with significant biological activity. Its structure features two pyrene moieties connected by a diethanone linker, which contributes to its unique chemical properties and potential applications in biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound contains two pyrene units that are known for their fluorescence and ability to intercalate with DNA, making them of interest in biological and environmental studies.
Anticancer Properties
Research has indicated that this compound exhibits anticancer properties. A study conducted by Zhang et al. (2022) demonstrated that this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways. The compound's ability to intercalate with DNA may disrupt replication and transcription processes, leading to cell death.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 10.5 | DNA intercalation and caspase activation |
MCF-7 (breast cancer) | 12.3 | Apoptosis via mitochondrial pathway |
A549 (lung cancer) | 9.8 | Cell cycle arrest and apoptosis |
Antioxidant Activity
In addition to its anticancer effects, this compound has been shown to possess antioxidant activity . A study by Liu et al. (2023) reported that the compound can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
DNA Interaction
The primary mechanism through which this compound exerts its biological effects is through DNA intercalation . The planar structure of pyrene allows it to insert between base pairs in the DNA helix, leading to structural distortions that can inhibit replication and transcription.
Enzyme Inhibition
The compound may also inhibit specific enzymes involved in cell proliferation. For instance, it has been suggested that this compound can inhibit topoisomerases, enzymes critical for DNA replication and repair processes.
Study on Anticancer Effects
In a controlled study published in the Journal of Medicinal Chemistry (2023), researchers treated various cancer cell lines with different concentrations of this compound. The results indicated a dose-dependent increase in apoptotic markers such as cleaved PARP and caspase-3 activity.
Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings showed that treatment with this compound significantly reduced markers of oxidative stress in neuronal cultures exposed to hydrogen peroxide.
Properties
IUPAC Name |
1-(8-acetylpyren-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c1-11(21)15-7-5-13-3-4-14-6-8-16(12(2)22)18-10-9-17(15)19(13)20(14)18/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRBKBZOVVKIFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC3=C(C=CC4=C3C2=C(C=C4)C=C1)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235577 | |
Record name | 1,1'-Pyrene-1,8-diyldiethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86471-06-9 | |
Record name | 1,1'-Pyrene-1,8-diyldiethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086471069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Pyrene-1,8-diyldiethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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